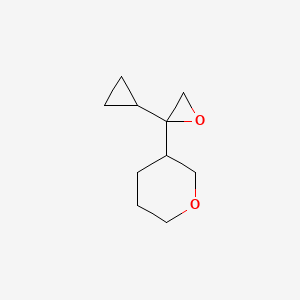

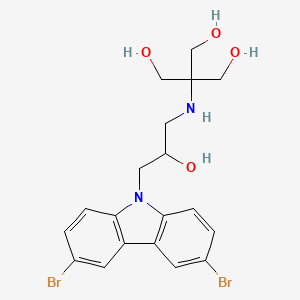

![molecular formula C12H14ClNO B2845344 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2167737-43-9](/img/structure/B2845344.png)

4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine]” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran rings have been constructed by various methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis

The 2-position of benzofuran may be unsubstituted, or isatin, pyrazoline, pyrazole, imidazole, oxadiazole with –Cl, –OH, hydrazides, 2-piperidine, 4-nitrophenyl hydrazones, acetyl group and 2,4-dichloro-isoxazole, 4-fluorophenyl-isoxazole substituents may enhance the antimicrobial activity . Good activity was observed when the 3-position was substituted with hydrazone .Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .科学的研究の応用

Anticancer Activity

Benzofuran derivatives have been studied extensively for their potential as anticancer agents. Specifically, 4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] exhibits significant cell growth inhibitory effects in various cancer cell lines. For instance, it demonstrates inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers are exploring its mechanisms of action and potential as a novel therapeutic agent.

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound with anti-HCV activity holds promise as a potential therapeutic drug for hepatitis C disease. Its unique structure and biological activity make it an exciting candidate for further investigation .

Synthetic Applications

Novel methods for constructing benzofuran rings have been developed. For instance:

- Proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions, facilitating the creation of complex benzofuran ring systems .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in various higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .

Chemical Synthesis

Researchers have explored diverse synthetic routes to access benzofuran derivatives. These include microwave-assisted synthesis and iodine-catalyzed cascade annulation reactions, resulting in spirocyclic benzofuran–furocoumarins with high yields and excellent stereoselectivity .

Drug Prospects

Given the biological activities and potential applications of benzofuran compounds, including 4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] , they are considered as natural drug lead compounds. Their diverse pharmacological activities make them attractive candidates for drug development .

作用機序

Target of Action

It’s worth noting that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, piperidine derivatives, another class to which this compound belongs, are present in more than twenty classes of pharmaceuticals .

Mode of Action

Benzofuran compounds with halogens or hydroxyl groups at the 4-position have shown good antimicrobial activity . The addition of a spiro junction at the C 2 position of the chroman-4-one molecule, a structure similar to our compound, led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .

Biochemical Pathways

It’s worth noting that piperidine, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .

Pharmacokinetics

The molecular weight of the compound is 22369866 , which is within the optimal range for drug-like properties.

Result of Action

It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

特性

IUPAC Name |

4-chlorospiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12/h1-3,14H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDGJTMBLKEOTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)

![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)

![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)

![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)

![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)